molecular formula C16H14F2N2O2 B5796096 N,N'-bis(3-fluorophenyl)succinamide

N,N'-bis(3-fluorophenyl)succinamide

Cat. No. B5796096
M. Wt: 304.29 g/mol
InChI Key: GNFTXDIVDJJTST-UHFFFAOYSA-N
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Description

N,N'-bis(3-fluorophenyl)succinamide, also known as BF-7, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of succinamide and contains two 3-fluorophenyl groups attached to the nitrogen atoms of the succinamide backbone. BF-7 has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N,N'-bis(3-fluorophenyl)succinamide is thought to involve the modulation of ion channels in the brain. These ion channels are responsible for the movement of ions such as sodium, potassium, and calcium across the cell membrane, which is important for the transmission of nerve impulses. N,N'-bis(3-fluorophenyl)succinamide has been found to selectively modulate certain types of ion channels, which can lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
N,N'-bis(3-fluorophenyl)succinamide has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. N,N'-bis(3-fluorophenyl)succinamide has also been found to enhance the activity of certain types of ion channels, which can lead to changes in neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One advantage of N,N'-bis(3-fluorophenyl)succinamide is that it is relatively easy to synthesize and can be obtained in large quantities. It has also been found to be stable under a variety of experimental conditions, making it a useful tool for studying ion channels and neurotransmitter release. However, one limitation of N,N'-bis(3-fluorophenyl)succinamide is that it is not selective for a specific type of ion channel or neurotransmitter receptor, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions that could be pursued in the study of N,N'-bis(3-fluorophenyl)succinamide. One possible direction is to investigate its effects on other types of ion channels and neurotransmitter receptors. Another direction is to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Finally, further research could be done to optimize the synthesis of N,N'-bis(3-fluorophenyl)succinamide and to develop more selective derivatives of this compound.

Synthesis Methods

The synthesis of N,N'-bis(3-fluorophenyl)succinamide involves the reaction of succinimide with 3-fluoroaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride and pyridine to yield the final product. The synthesis of N,N'-bis(3-fluorophenyl)succinamide is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

N,N'-bis(3-fluorophenyl)succinamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of ion channels in the brain, which are important for the transmission of nerve impulses. N,N'-bis(3-fluorophenyl)succinamide has also been found to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

N,N'-bis(3-fluorophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c17-11-3-1-5-13(9-11)19-15(21)7-8-16(22)20-14-6-2-4-12(18)10-14/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFTXDIVDJJTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3-fluorophenyl)butanediamide

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